molecular formula C9H12BrNO B12820778 5-Bromo-3-isopropyl-2-methoxypyridine

5-Bromo-3-isopropyl-2-methoxypyridine

Cat. No.: B12820778
M. Wt: 230.10 g/mol
InChI Key: CWRQFSUELABNQY-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-2-methoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

The synthesis of 5-Bromo-3-isopropyl-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 3-isopropyl-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

5-Bromo-3-isopropyl-2-methoxypyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-3-isopropyl-2-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-2-methoxypyridine involves its interaction with specific molecular targets. The bromine atom and the isopropyl and methoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can affect various biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

5-Bromo-3-isopropyl-2-methoxypyridine can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

5-bromo-2-methoxy-3-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrNO/c1-6(2)8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3

InChI Key

CWRQFSUELABNQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CC(=C1)Br)OC

Origin of Product

United States

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